molecular formula C14H14N2O4 B5855194 4,5-dimethyl-N-(2-methyl-5-nitrophenyl)furan-2-carboxamide CAS No. 694461-62-6

4,5-dimethyl-N-(2-methyl-5-nitrophenyl)furan-2-carboxamide

Cat. No.: B5855194
CAS No.: 694461-62-6
M. Wt: 274.27 g/mol
InChI Key: VMAITWAKRIQRGG-UHFFFAOYSA-N
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Description

4,5-Dimethyl-N-(2-methyl-5-nitrophenyl)furan-2-carboxamide is an organic compound belonging to the class of furan carboxamides This compound is characterized by the presence of a furan ring substituted with dimethyl groups and a carboxamide group attached to a nitrophenyl moiety

Preparation Methods

The synthesis of 4,5-dimethyl-N-(2-methyl-5-nitrophenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of dimethyl groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base.

    Attachment of the nitrophenyl moiety: The nitrophenyl group can be introduced through a nitration reaction of an aromatic precursor followed by coupling with the furan ring.

    Formation of the carboxamide group: The carboxamide group can be formed by reacting the furan derivative with an amine under appropriate conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing catalysts and controlled reaction conditions.

Chemical Reactions Analysis

4,5-Dimethyl-N-(2-methyl-5-nitrophenyl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where the nitrophenyl group can be substituted with other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include acidic or basic media, varying temperatures, and specific catalysts to facilitate the desired transformations.

Scientific Research Applications

4,5-Dimethyl-N-(2-methyl-5-nitrophenyl)furan-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4,5-dimethyl-N-(2-methyl-5-nitrophenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 4,5-dimethyl-N-(2-methyl-5-nitrophenyl)furan-2-carboxamide include other furan carboxamides and nitrophenyl derivatives. Some examples are:

    4,5-Dimethylfuran-2-carboxamide: Lacks the nitrophenyl group, resulting in different chemical and biological properties.

    N-(2-Methyl-5-nitrophenyl)furan-2-carboxamide: Similar structure but without the dimethyl groups, affecting its reactivity and applications.

    4,5-Dimethyl-N-phenylfuran-2-carboxamide:

Properties

IUPAC Name

4,5-dimethyl-N-(2-methyl-5-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-8-4-5-11(16(18)19)7-12(8)15-14(17)13-6-9(2)10(3)20-13/h4-7H,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMAITWAKRIQRGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC(=C(O2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301193510
Record name 4,5-Dimethyl-N-(2-methyl-5-nitrophenyl)-2-furancarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301193510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

694461-62-6
Record name 4,5-Dimethyl-N-(2-methyl-5-nitrophenyl)-2-furancarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=694461-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dimethyl-N-(2-methyl-5-nitrophenyl)-2-furancarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301193510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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